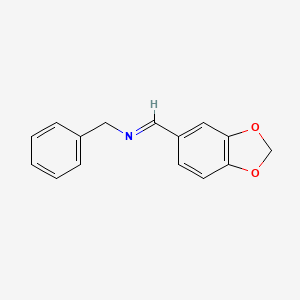N-(3,4-Methylenedioxybenzylidene)benzylamine
CAS No.: 54089-45-1
Cat. No.: VC3821004
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 54089-45-1 |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-benzylmethanimine |
| Standard InChI | InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,10H,9,11H2 |
| Standard InChI Key | BGNGXFPSLBOGHI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=CC=C3 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzylidene group () connected via an imine bond () to a 3,4-methylenedioxybenzylamine moiety. The 1,3-benzodioxole ring (methylenedioxy group) contributes to its electron-rich aromatic system, while the imine linkage introduces reactivity toward nucleophiles and electrophiles . The IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine, reflects this arrangement .
Physical and Spectral Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 69–70°C | |
| Density | 1.16 g/cm³ | |
| Boiling Point | 372.1°C (estimated) | |
| LogP (Partition Coefficient) | 3.03 |
The infrared (IR) spectrum typically shows a strong absorption band near 1660 cm⁻¹, corresponding to the C=N stretch of the imine group . Nuclear magnetic resonance (NMR) data reveal signals for the methylenedioxy protons as a singlet near 5.9–6.0 ppm, while the aromatic protons of the benzylidene group appear as multiplet signals between 7.2–7.8 ppm .
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . Stability studies indicate that it remains intact under ambient conditions but may degrade in the presence of strong acids or bases due to hydrolysis of the imine bond .
Synthesis and Preparation
General Synthetic Route
N-(3,4-Methylenedioxybenzylidene)benzylamine is synthesized via a condensation reaction between 3,4-methylenedioxybenzylamine and benzaldehyde. The process typically involves:
-
Reagent Mixing: Equimolar amounts of 3,4-methylenedioxybenzylamine and benzaldehyde are dissolved in anhydrous ethanol .
-
Acid Catalysis: A catalytic amount of acetic acid or sulfuric acid is added to facilitate imine formation .
-
Reflux and Isolation: The mixture is refluxed for 4–6 hours, followed by cooling to precipitate the product, which is then filtered and recrystallized from ethanol .
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage .
Optimization and Yield
Yields typically range from 75% to 83%, depending on reaction conditions such as temperature, solvent purity, and catalyst concentration . Spectral characterization (IR, NMR, mass spectrometry) confirms the absence of unreacted starting materials and validates the Schiff base structure .
Applications and Research Findings
Material Science Applications
Schiff bases like N-(3,4-methylenedioxybenzylidene)benzylamine serve as ligands in coordination chemistry. Their electron-rich aromatic systems and imine groups enable the formation of stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored for catalytic and magnetic materials .
Analytical Chemistry
The compound’s UV-Vis absorption maxima near 280 nm make it suitable for spectrophotometric detection methods. Derivatives with nitro or amino substituents have been used as chromogenic agents for metal ion sensing .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume